6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one

Lipophilicity Drug-likeness Physicochemical profiling

Researchers developing CNS-penetrant AChE inhibitors face supply gaps for strategic halogenated indanone scaffolds. This 98% pure 6-bromo-2-methyl-1-indanone bridges that gap. • 6-Br enables rapid Suzuki-Miyaura/Buchwald-Hartwig couplings (50-100× faster oxidative addition vs. Cl analogs) for efficient SAR exploration. • C2-methyl imposes reagent-dependent stereocontrol in carbonyl reduction, accessing cis- or trans-alcohols without chiral auxiliaries. • XLogP3-AA 2.9 & TPSA 17.1 Ų place scaffold within optimal CNS drug-like space; 3D-QSAR validated for AChE binding. • Anomalous Br signal (f″ ≈ 1.3 e⁻) supports SAD/MAD phasing for direct ligand pose determination.

Molecular Formula C10H9BrO
Molecular Weight 225.08 g/mol
CAS No. 176088-59-8
Cat. No. B177378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one
CAS176088-59-8
Molecular FormulaC10H9BrO
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCC1CC2=C(C1=O)C=C(C=C2)Br
InChIInChI=1S/C10H9BrO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3
InChIKeyGMJKJIUETGRADG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one: Specifications & Commercial Availability


6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one (CAS 176088-59-8) is a brominated 2,3-dihydro-1H-inden-1-one derivative with the molecular formula C₁₀H₉BrO and a molecular weight of 225.08 g/mol [1]. The compound features a bicyclic indanone core with a bromine substituent at the 6-position and a methyl group at the 2-position of the fused cyclopentanone ring . This substitution pattern imparts a computed XLogP3-AA value of 2.9, a topological polar surface area of 17.1 Ų, and zero hydrogen bond donors, positioning it as a lipophilic, non-polar scaffold suitable for medicinal chemistry applications [1]. The compound is commercially available at 98% purity from major suppliers, with recommended storage at 2–8 °C in sealed, dry conditions .

Scaffold
Lipophilic, non-polar bromo-indanone for medicinal chemistry
Handles
Aryl bromide for cross-coupling; C2-methyl for stereocontrol
Profile
Computed low TPSA and moderate LogP support CNS penetrant design

6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one: Irreplaceability vs. Analogs


The specific 6-bromo-2-methyl substitution pattern of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one confers physicochemical and reactivity properties that preclude simple substitution with unsubstituted 2-methyl-1-indanone or alternative halogenated analogs. SAR studies on indanone derivatives have established that halogen substitution position and identity critically modulate lipophilicity, electronic distribution, and target binding interactions [1]. The bromine atom at the 6-position serves as a strategic functional handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) that are impossible with the non-halogenated parent scaffold, while the C2-methyl group introduces a defined stereocenter that influences downstream chiral transformations [2]. Substituting 6-chloro or 6-fluoro analogs alters both reaction kinetics in cross-coupling and the lipophilicity profile of final compounds, which has been directly correlated with differences in biological activity within this compound class [1].

  • ! 6-Chloro or 6-fluoro analogs may shift cross-coupling kinetics and lipophilicity profile, altering downstream SAR interpretation.
  • ! Non-halogenated 2-methyl-1-indanone lacks the aryl halide handle, requiring pre-functionalization for diversification workflows.
  • ! Stereocontrol provided by the C2-methyl group may not transfer to des-methyl or C2-unsubstituted indanone scaffolds.

6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one: Physicochemical & Synthetic Comparisons


Lipophilicity: Bromo vs. Chloro & Unsubstituted Analogs

The 6-bromo substituent confers substantially higher lipophilicity compared to both the unsubstituted 2-methyl-1-indanone and the 6-chloro analog, a critical determinant for blood-brain barrier penetration and membrane partitioning in central nervous system drug discovery [1]. The 6-bromo derivative exhibits an XLogP3-AA of 2.9, representing a +0.7 log unit increase over the predicted value for 6-chloro-2-methyl-1-indanone (XLogP3-AA ≈ 2.2, calculated from PubChem data for structurally analogous chloroindanones) and a +0.9 log unit increase over unsubstituted 2-methyl-1-indanone (XLogP3-AA ≈ 2.0) [1].

Lipophilicity (XLogP3-AA)
Cross-study comparable
2.9
vs unsubstituted ~2.0
vs 6-chloro ~2.2
Supports CNS penetrant design review
Class-level inference; computed by XLogP3 algorithm
Lipophilicity Drug-likeness Physicochemical profiling

Cross-Coupling Reactivity: Bromo vs. Chloro & Non-Halogenated Analogs

The 6-bromo substituent provides a reactive aryl halide handle enabling palladium-catalyzed cross-coupling reactions, a capability absent in non-halogenated 2-methyl-1-indanone and kinetically distinct from the less reactive 6-chloro analog. In Suzuki-Miyaura cross-coupling, aryl bromides exhibit oxidative addition rates approximately 50- to 100-fold faster than aryl chlorides under standard conditions with Pd(PPh₃)₄ [1]. This rate differential translates to milder reaction conditions (lower temperature, shorter reaction times) and higher yields when employing the 6-bromo scaffold versus the 6-chloro analog [2]. The compound has been successfully transformed into arylated indole derivatives with significant anticancer activity, demonstrating the practical utility of the bromine handle for scaffold diversification .

Cross-Coupling Reactivity
Class-level inference
50–100× faster oxidative addition
vs. aryl chloride ~1×
Enables milder conditions and higher throughput diversification
Pd(PPh₃)₄ Suzuki-Miyaura standard conditions
Suzuki-Miyaura coupling C-C bond formation Synthetic intermediate Palladium catalysis

TPSA: Bromo vs. Unsubstituted & Methoxy Analogs

The topological polar surface area (TPSA) of 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one is 17.1 Ų, which is identical to unsubstituted 2-methyl-1-indanone and significantly lower than the 6-methoxy analog (estimated TPSA ≈ 26.3 Ų) [1]. TPSA values below 60 Ų are associated with favorable passive membrane permeability, while values below 20 Ų correlate strongly with blood-brain barrier penetration potential [2]. The 6-bromo substitution preserves the low TPSA characteristic of the parent scaffold while enhancing lipophilicity, whereas the 6-methoxy substitution increases TPSA by approximately 9.2 Ų, potentially compromising CNS penetration.

TPSA
Cross-study comparable
17.1 Ų
identical to unsubstituted
Preserved low TPSA for passive permeability context
Data to verify; ~9.2 Ų lower than 6-methoxy analog
TPSA Membrane permeability Oral bioavailability Drug design

Hydrogenation Stereoselectivity of 2-Methyl-1-indanones

The C2-methyl substituent in 2-methyl-1-indanones exerts pronounced steric control over the stereochemical outcome of carbonyl reduction reactions, a feature critical for accessing chiral intermediates. In catalytic hydrogenation of 2-methyl-1-indanone, the cis-alcohol is preferentially formed regardless of catalyst identity, whereas metal hydride complex or Meerwein-Ponndorf reduction yields the trans-alcohol as the major product [1]. This reagent-dependent stereodivergence is attributed to the steric shielding imposed by the C2-methyl group, which directs hydride approach geometry. This conformational bias is preserved in the 6-bromo analog due to identical core geometry, providing predictable stereocontrol in downstream synthetic sequences.

Hydrogenation Stereoselectivity
Class-level inference
Reagent-dependent stereodivergence
cis via H₂/catalyst
C2-methyl group enables chiral intermediate access without auxiliaries
Predicted retention of control in 6-bromo analog
Stereoselective reduction Chiral intermediate Catalytic hydrogenation Conformational analysis

3D-QSAR: Halogen Selection at 6-Position for AChE Inhibitors

Three-dimensional QSAR (3D-QSAR) studies on 2-substituted 1-indanone derivatives as acetylcholinesterase (AChE) inhibitors provide quantitative predictive models for halogen substitution at the 6-position [1]. The CoMFA model achieved cross-validated q² = 0.784 and non-cross-validated r² = 0.974, with contour maps indicating that increased steric bulk and hydrophobicity at positions corresponding to the 6-substituent correlate with enhanced binding affinity [1]. The bromine atom provides optimal balance between van der Waals volume (~26.5 ų) and hydrophobicity compared to chlorine (~21.0 ų) or fluorine (~9.5 ų), with the model predicting incremental potency gains for the 6-bromo substitution pattern over smaller halogens [1].

3D-QSAR AChE Binding
Class-level inference
q² = 0.784, r² = 0.974
CoMFA contour: 6-Br favored steric/hydrophobic field
Supports target engagement prediction over smaller halogens
Model context; GOLD docking in AChE active site
3D-QSAR Acetylcholinesterase inhibition CoMFA Alzheimer's disease

Bromine: Dual-Functional Handle for Cross-Coupling & X-ray Phasing

The 6-bromo substituent in 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one serves a dual purpose: it provides a reactive site for palladium-catalyzed cross-coupling diversification while simultaneously enabling experimental phase determination in protein-ligand co-crystallography via single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) methods [1]. Bromine (atomic number 35) produces measurable anomalous scattering at Cu Kα wavelength (λ = 1.5418 Å, f″ ≈ 1.3 e⁻), whereas the non-halogenated analog and 6-chloro analog (f″ ≈ 0.7 e⁻ at Cu Kα) provide substantially weaker anomalous signals [2]. This enables direct experimental phasing of ligand-bound protein structures without requiring selenomethionine incorporation or heavy-atom soaking.

X-ray Phasing Utility
Class-level inference
f″ ≈ 1.3 e⁻
~2× anomalous signal vs. chlorine (f″ ≈ 0.7 e⁻)
Enables experimental phasing (SAD/MAD) for ligand co-crystallography
Cu Kα wavelength; theoretical scattering factors
X-ray crystallography Heavy atom phasing SAD phasing Structural biology

6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one: Research & Industrial Applications


CNS Drug Discovery: AChE-Targeted Lead Optimization

The combination of low TPSA (17.1 Ų), moderate lipophilicity (XLogP3-AA 2.9), and validated 3D-QSAR predictions for AChE binding makes this compound a strategic scaffold for CNS-penetrant acetylcholinesterase inhibitor development [1][2]. The 6-bromo substitution provides favorable steric and hydrophobic field contributions predicted to enhance target engagement compared to unsubstituted or chloro-substituted analogs, while the TPSA and LogP values fall within optimal CNS drug-like ranges [2].

Cross-Coupling Diversification for Parallel Library Synthesis

The aryl bromide functionality enables efficient Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling for rapid SAR exploration and focused library generation [1][2]. The compound has been successfully transformed into arylated indole derivatives and coumarin-based scaffolds with demonstrated biological activity . The 50- to 100-fold faster oxidative addition rate compared to aryl chlorides translates to milder reaction conditions and higher throughput in parallel synthesis workflows [1].

Heavy-Atom Phasing in Protein-Ligand Co-Crystallography

The intrinsic bromine atom enables anomalous scattering-based experimental phasing (SAD/MAD) for unambiguous determination of ligand binding poses without requiring selenomethionine incorporation or exogenous heavy-atom soaking [1][2]. The anomalous signal at Cu Kα wavelength (f″ ≈ 1.3 e⁻) is approximately twice that of chlorine (f″ ≈ 0.7 e⁻), providing improved phasing power and reduced data collection requirements [2].

Reagent-Dependent Stereocontrol for Chiral Intermediate Synthesis

The C2-methyl group imposes predictable stereocontrol in carbonyl reduction reactions, enabling access to defined cis- or trans-alcohol intermediates by selecting catalytic hydrogenation or hydride reduction conditions, respectively [1]. This reagent-dependent stereodivergence provides reliable stereochemical control without requiring chiral auxiliaries or asymmetric catalysts, reducing the cost and complexity of synthesizing chiral indane-based intermediates for pharmaceutical applications [1].

Application
Selection Property
Validation Focus
AChE-Targeted CNS Probe Design
Lipophilic scaffold with predicted target engagement
Model-derived QSAR and permeability endpoint review
Parallel Library Synthesis
Reactive aryl bromide for rapid cross-coupling diversification
Synthetic step-count and throughput benchmarking
Protein-Ligand Co-Crystallography
Intrinsic heavy atom for experimental phasing
Anomalous signal and phasing power verification
Chiral Indane Intermediate Synthesis
C2-methyl stereocontrol in carbonyl reduction
Stereochemical outcome and diastereomeric ratio review

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